molecular formula C28H31N3O4S B2686923 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide CAS No. 683770-47-0

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide

Cat. No.: B2686923
CAS No.: 683770-47-0
M. Wt: 505.63
InChI Key: DEKUGDKLUWKRNK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: Involving the addition of oxygen or the removal of hydrogen.

    Reduction: Involving the addition of hydrogen or the removal of oxygen.

    Substitution: Involving the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include FeCl3 for oxidation, various reducing agents for reduction, and different nucleophiles for substitution reactions . The conditions typically involve controlled temperatures, solvents like toluene, and specific catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzoxazole derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide is unique due to its specific functional groups and the combination of benzoxazole and sulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article provides a detailed overview of the biological activity associated with this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2O3SC_{22}H_{26}N_{2}O_{3}S. The structure features a benzamide core substituted with a dibutylsulfamoyl group and a benzoxazole moiety, which are known to enhance biological activity through various mechanisms.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structural features. For instance, compounds containing benzoxazole derivatives have shown promising results against various cancer cell lines.

Case Study: In Vitro Antitumor Activity

In a study evaluating the antitumor activity of newly synthesized compounds, it was found that derivatives with benzoxazole rings demonstrated significant cytotoxicity against human lung cancer cell lines such as A549 and HCC827. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds:

CompoundA549 IC50 (µM)HCC827 IC50 (µM)NCI-H358 IC50 (µM)
This compoundTBDTBDTBD
Benzoxazole Derivative 16.75 ± 0.195.13 ± 0.977.02 ± 3.25
Benzothiazole Derivative 24.01 ± 0.956.26 ± 0.336.48 ± 0.11

Note: TBD indicates that specific data for this compound is still under investigation.

The results indicate that compounds similar to this compound can exhibit significant antitumor activity, particularly in two-dimensional cell culture assays.

Antimicrobial Activity

In addition to its antitumor properties, the compound's potential antimicrobial effects have been explored. Studies show that derivatives of benzoxazole can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

The antimicrobial activity was evaluated using broth microdilution methods against common pathogens such as Escherichia coli and Staphylococcus aureus. The following table summarizes the Minimum Inhibitory Concentrations (MICs):

PathogenMIC (µg/mL) for this compoundMIC (µg/mL) for Control Antibiotic
Escherichia coliTBD16
Staphylococcus aureusTBD8

These findings suggest that the compound may possess significant antimicrobial properties, warranting further investigation into its mechanism of action.

The biological activity of this compound is likely attributed to its ability to interact with DNA and inhibit critical cellular processes such as replication and transcription. Similar compounds have been shown to bind within the minor groove of DNA, potentially disrupting normal cellular functions.

Properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O4S/c1-3-5-19-31(20-6-4-2)36(33,34)22-17-15-21(16-18-22)27(32)29-24-12-8-7-11-23(24)28-30-25-13-9-10-14-26(25)35-28/h7-18H,3-6,19-20H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKUGDKLUWKRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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